molecular formula C25H23Cl2N3O3 B243902 2,5-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide

2,5-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B243902
M. Wt: 484.4 g/mol
InChI Key: YXKSATMMLCYNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide (also known as BAY 59-3074) is a novel compound that has received significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of BAY 59-3074 involves the inhibition of several kinases that play a crucial role in various cellular processes. This compound has been found to bind to the ATP-binding pocket of kinases, thereby preventing their activation and downstream signaling. The inhibition of these kinases results in the suppression of cell growth, angiogenesis, and other cellular processes that are critical for the development and progression of diseases.
Biochemical and physiological effects:
BAY 59-3074 has been found to exhibit several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and suppression of angiogenesis. Studies have also shown that this compound can modulate the immune system and enhance the activity of cytotoxic T cells, thereby promoting the destruction of cancer cells.

Advantages and Limitations for Lab Experiments

BAY 59-3074 has several advantages for use in laboratory experiments, including its high purity, high yield, and potent inhibitory activity against several kinases. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the research and development of BAY 59-3074. One potential direction is to investigate the therapeutic potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Another potential direction is to develop new analogs or derivatives of BAY 59-3074 that exhibit improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of BAY 59-3074 and its potential applications in various diseases.

Synthesis Methods

The synthesis of BAY 59-3074 involves several steps, starting from the reaction of 2,5-dichlorobenzoic acid with 4-(4-methoxybenzoyl)piperazine in the presence of a coupling agent. The resulting intermediate is then treated with 4-(2-aminoethyl)phenol to form the final product. The synthesis of BAY 59-3074 has been optimized to yield high purity and high yield, making it suitable for large-scale production.

Scientific Research Applications

BAY 59-3074 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that this compound exhibits potent inhibitory activity against several kinases, including PDK1, Aurora B, and VEGFR-2, which are involved in various signaling pathways that regulate cell growth, proliferation, and angiogenesis.

properties

Molecular Formula

C25H23Cl2N3O3

Molecular Weight

484.4 g/mol

IUPAC Name

2,5-dichloro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H23Cl2N3O3/c1-33-21-9-2-17(3-10-21)25(32)30-14-12-29(13-15-30)20-7-5-19(6-8-20)28-24(31)22-16-18(26)4-11-23(22)27/h2-11,16H,12-15H2,1H3,(H,28,31)

InChI Key

YXKSATMMLCYNLA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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